molecular formula C10H8N2O4 B13436720 (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

Cat. No.: B13436720
M. Wt: 220.18 g/mol
InChI Key: IZDSLPGXLRWXIF-LZCJLJQNSA-N
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Description

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H8N2O4 and is registered in the PubChem database under the identifier CID 5388680 . This compound features a core structure with a prop-2-enamide backbone that includes a cyano group and a 3,4,5-trihydroxyphenyl substituent, a pattern characteristic of a class of compounds known as tyrphostins. Tyrphostins are recognized in scientific research for their role as protein kinase inhibitors . Compounds with similar structures, such as those with dihydroxyphenyl rings, have been investigated for their potential to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) and catechol-O-methyltransferase (COMT), which are relevant in areas like immunology and neurodegenerative disease research . The presence of multiple hydroxyl groups on the phenyl ring suggests potential for antioxidant activity and metal chelation, which could be of interest in studies of oxidative stress. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a reference standard in biological screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H8N2O4/c11-4-6(10(12)16)1-5-2-7(13)9(15)8(14)3-5/h1-3,13-15H,(H2,12,16)/b6-1+

InChI Key

IZDSLPGXLRWXIF-LZCJLJQNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)N

Origin of Product

United States

Biological Activity

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide, also known as AG 775 or NSC 638080, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₈N₂O₄
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 173075-23-5
  • IUPAC Name : (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide
  • Inhibition of Protein-Tyrosine Kinase :
    • This compound has been identified as a useful research chemical for preparing inhibitors of the protein-tyrosine kinase p56lck. Protein tyrosine kinases play crucial roles in cell signaling pathways that regulate various cellular processes including growth, differentiation, and metabolism. Inhibition of these kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis .
  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups in its structure suggests that this compound may exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies showed that this compound significantly reduces cell viability in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Case Study : A study demonstrated that treatment with this compound led to a significant decrease in tumor growth in xenograft models. The compound was administered at doses of 50 mg/kg and showed a reduction in tumor size compared to control groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : In macrophage cultures treated with this compound, there was a notable reduction in pro-inflammatory cytokines such as TNFα and IL-1β. This suggests potential applications in treating inflammatory diseases .

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant reduction in cell viability in cancer cell lines; tumor growth inhibition in xenograft models.
Anti-inflammatory ActivityDecreased levels of TNFα and IL-1β in macrophage cultures; potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring, terminal functional groups, or heteroatom incorporation. These modifications significantly alter electronic properties, solubility, and biological activity.

Key Compounds for Comparison :

2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) Structure: Chromone-derived (4-oxo-4H-chromone) substituent at C3. The ketone group may participate in hydrogen bonding but lacks the antioxidant hydroxyls of the target compound . Applications: Chromones are associated with anti-inflammatory and anticancer activities, suggesting possible therapeutic utility .

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Structure: Methylphenyl substituent at C3 and an ester terminal group. Properties: The ester group increases lipophilicity compared to the amide, affecting membrane permeability. The methylphenyl group is less polar than trihydroxyphenyl, reducing hydrogen-bonding capacity . Conformation: Syn-periplanar geometry stabilizes the α,β-unsaturated system, similar to the target compound .

AGK2 (SIRT2 Inhibitor) Structure: 5-(2,5-dichlorophenyl)furan at C3 and quinolinyl amide at the terminal. Properties: The dichlorophenyl-furan group enhances hydrophobicity and likely improves blood-brain barrier penetration, critical for targeting neurodegenerative diseases. The quinolinyl amide may facilitate π-stacking in enzyme binding . Activity: Potent SIRT2 inhibition, demonstrating the impact of aromatic heterocycles on target specificity .

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide Structure: Bromo, dimethoxy, and dichlorophenyl substituents. Methoxy groups are electron-donating but less polar than hydroxyls, reducing solubility in aqueous media .

N-(2-(2-Aminoethoxy)ethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide Structure: Hexahydropyridoquinoline at C3 and aminoethoxyethyl amide. Properties: The polycyclic system may improve DNA intercalation or protein binding. The aminoethoxyethyl group introduces a positively charged side chain at physiological pH, enhancing water solubility .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Solubility Bioactivity/Applications Evidence ID
Target Compound 3,4,5-Trihydroxyphenyl, cyano, amide High (polar hydroxyls) Antioxidant potential, hydrogen-bond donor
Compound 1 Chromone ring, cyano, amide Moderate (ketone polarity) Anticancer, anti-inflammatory
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Methylphenyl, ester Low (ester lipophilicity) Synthetic intermediate for propenoates/amides
AGK2 Dichlorophenyl-furan, quinolinyl amide Low (aromatic hydrophobicity) SIRT2 inhibition (neurodegenerative therapy)
Bromo-dimethoxy analog Bromo, dimethoxy, dichlorophenyl Very low (halogenation) Undisclosed (likely agrochemical)
Aminoethoxyethyl derivative Hexahydropyridoquinoline, aminoethoxyethyl High (charged side chain) DNA/protein interaction studies

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s trihydroxyphenyl group enables extensive hydrogen bonding, as described in Etter’s graph-set analysis . This property may enhance crystallization behavior or binding to biological targets like kinases or oxidoreductases.
  • Antioxidant Activity: The hydroxyl groups likely confer radical-scavenging ability, as seen in polyphenols like gallic acid .
  • Pharmacokinetics : Lipophilic analogs (e.g., AGK2) may have superior tissue penetration but poorer renal clearance. The target compound’s polarity suggests higher aqueous solubility, favoring oral bioavailability.
  • Synthetic Utility: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate is a precursor for bioactive propenamides, highlighting the versatility of α,β-unsaturated cyanoacrylamides in medicinal chemistry .

Preparation Methods

Knoevenagel Condensation Approach

The primary synthetic strategy for this compound involves a Knoevenagel condensation between 3,4,5-trihydroxybenzaldehyde and a cyanoacetamide derivative.

  • Starting Materials:

    • 3,4,5-Trihydroxybenzaldehyde (commercially available or prepared via oxidation of gallic acid derivatives)
    • Cyanoacetamide or ethyl cyanoacetate derivatives
  • Reaction Conditions:

    • Solvent: Ethanol or aqueous ethanol mixtures
    • Base Catalyst: Sodium acetate or sodium ethoxide
    • Temperature: Room temperature to reflux (20°C to 110°C)
    • Time: Several hours to overnight (typically 5–20 h)
  • Mechanism:
    The aldehyde carbonyl reacts with the active methylene group of cyanoacetamide under basic conditions, forming a C=C double bond conjugated with the cyano and amide functionalities. The reaction proceeds via the formation of an intermediate carbanion stabilized by the cyano and amide groups, followed by elimination of water to yield the α,β-unsaturated amide.

  • Yield and Purification:

    • Yields reported in analogous systems range from 70% to 95% depending on precise conditions and purification methods.
    • Purification typically involves extraction, recrystallization, or chromatographic techniques to isolate the pure product.

Amide Formation and Functional Group Manipulation

  • After the Knoevenagel condensation, the cyano group and amide functionalities may be introduced or modified through subsequent steps to achieve the desired (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide structure.

  • Typical Procedure:

    • Reaction mixtures are often neutralized with acetic acid post-condensation to stabilize the product.
    • Extraction with organic solvents such as chloroform or ethyl acetate followed by drying over MgSO4 and filtration.
    • Final product isolation by concentration and recrystallization from ethanol or ethyl ether.

Representative Experimental Data Table

Step Starting Materials Conditions Time Temperature Yield (%) Notes
Knoevenagel condensation 3,4,5-trihydroxybenzaldehyde + cyanoacetamide Sodium acetate in ethanol 12 h Reflux (~78°C) 85–90 Stirring under reflux, base catalyzed
Neutralization & Extraction Acetic acid addition, CHCl3 extraction Room temperature 1 h 20–25°C - Neutralization to pH ~5-6
Purification Recrystallization from ethanol - - Room temperature - Yields depend on purity

Alternative Synthetic Routes

  • Some literature indicates the use of ethyl (ethoxymethylene)cyanoacetate as a precursor for related compounds, which upon reaction with phenolic hydrazines or amines under reflux conditions in ethanol or DMF, yield intermediates that can be converted to the target compound by hydrolysis and amidation steps.

  • Reaction conditions vary from mild (20°C, aqueous ethanol) to harsher (140°C in DMF), with sodium acetate or triethylamine as bases, depending on the substrate and desired product purity.

Research Findings and Perspectives

  • The presence of multiple hydroxyl groups on the phenyl ring demands careful control of reaction conditions to avoid side reactions such as polymerization or oxidation.

  • The (E)-configuration of the double bond is favored under thermodynamic control, typically achieved by refluxing and extended reaction times.

  • The cyano group contributes to the electron-withdrawing effect, stabilizing the conjugated system and influencing the compound’s reactivity and biological activity.

  • Purification challenges arise due to the compound's polarity and hydrogen bonding capability, necessitating recrystallization or chromatographic methods to achieve high purity.

  • Spectroscopic data (NMR, LC-MS) confirm the structure and purity, with characteristic signals for the amide NH, aromatic protons, and cyano group.

Summary Table of Key Reaction Parameters

Parameter Typical Range / Value
Solvent Ethanol, Ethanol/Water mixtures
Base Catalyst Sodium acetate, sodium ethoxide
Temperature 20°C to reflux (~78–110°C)
Reaction Time 5 to 20 hours
Yield 70% to 95%
Purification Recrystallization, chromatography
Characterization 1H NMR, LC-MS, HPLC

Q & A

Q. What techniques elucidate the compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer :
  • Microglial activation assays : Measure TNF-α/IL-6 secretion via ELISA after LPS stimulation .
  • Amyloid-beta aggregation : Use thioflavin T fluorescence to monitor inhibition kinetics .
  • Mitochondrial membrane potential : JC-1 staining in neuronal cells quantifies protection against ROS-induced depolarization .

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